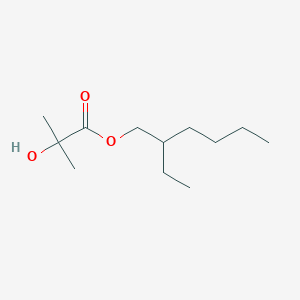
2-Ethylhexyl 2-hydroxy-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 2-hydroxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is also known by other names such as ethyl 2-hydroxy-2-methylpropanoate and ethyl α-hydroxyisobutyrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-hydroxy-2-methylpropanoate typically involves the esterification of 2-hydroxy-2-methylpropanoic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl 2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid in the presence of a strong acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: 2-Ethylhexanol and 2-hydroxy-2-methylpropanoic acid.
Transesterification: A different ester and alcohol depending on the reactants used.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
2-Ethylhexyl 2-hydroxy-2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer production.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 2-hydroxy-2-methylpropanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its corresponding alcohol and acid, which can then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-hydroxy-2-methylpropanoate
- Methyl 2-hydroxy-2-methylpropanoate
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
2-Ethylhexyl 2-hydroxy-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds like ethyl 2-hydroxy-2-methylpropanoate and methyl 2-hydroxy-2-methylpropanoate results in different solubility and reactivity characteristics .
Propriétés
Numéro CAS |
114214-83-4 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-ethylhexyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-8-10(6-2)9-15-11(13)12(3,4)14/h10,14H,5-9H2,1-4H3 |
Clé InChI |
DBJWNMUIBGYRLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


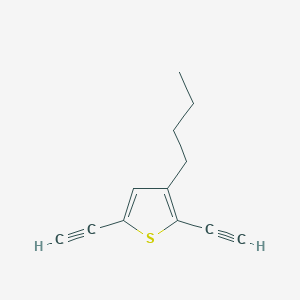
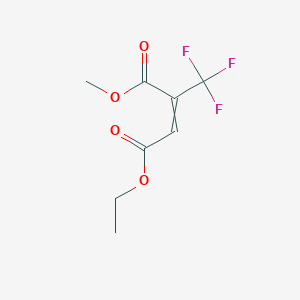

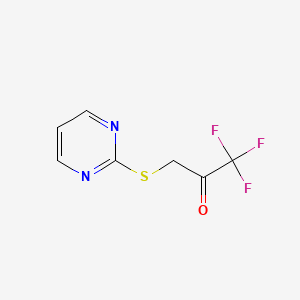
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)

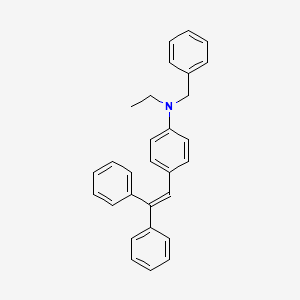
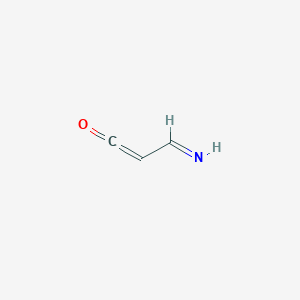
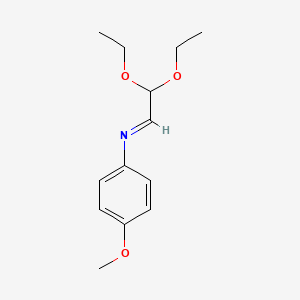

![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
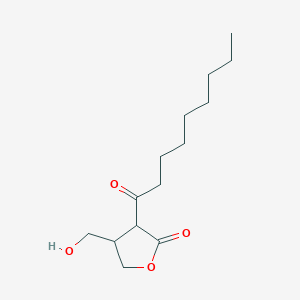
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
